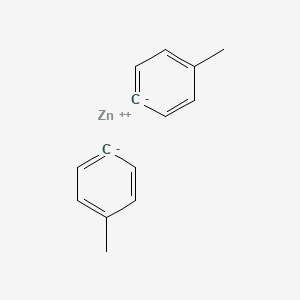
Zinc, bis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc, bis(4-methylphenyl)- typically involves the reaction of zinc chloride with 4-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+2C6H4CH3MgBr→Zn(C6H4CH3)2+2MgBrCl
Industrial Production Methods
Industrial production of zinc, bis(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Zinc, bis(4-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding organic by-products.
Substitution: It can participate in substitution reactions where the 4-methylphenyl groups are replaced by other ligands.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Reagents such as halogens or other organometallic compounds can be used.
Coupling Reactions: Palladium or nickel catalysts are typically employed in cross-coupling reactions.
Major Products Formed
Oxidation: Zinc oxide and 4-methylbenzaldehyde.
Substitution: Various substituted zinc compounds depending on the reagents used.
Coupling Reactions: Biphenyl derivatives and other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, zinc, bis(4-methylphenyl)- is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. It is particularly useful in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of zinc, bis(4-methylphenyl)- can be used in the synthesis of biologically active molecules. Its role in facilitating complex organic transformations makes it valuable in medicinal chemistry.
Industry
In the industrial sector, zinc, bis(4-methylphenyl)- is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable organozinc intermediates is exploited in various manufacturing processes.
Mecanismo De Acción
The mechanism by which zinc, bis(4-methylphenyl)- exerts its effects is primarily through its role as a nucleophile in organic reactions. The zinc atom, being electropositive, facilitates the transfer of the 4-methylphenyl groups to electrophilic centers in target molecules. This transfer is often mediated by transition metal catalysts, which enhance the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Zinc, bis(4-methylphenyl)porphyrin: A porphyrin complex with similar structural features but different reactivity and applications.
Zinc, bis(4-methylphenyl)salicylaldiminato: A Schiff base complex with distinct coordination chemistry and uses.
Uniqueness
Zinc, bis(4-methylphenyl)- is unique due to its specific organozinc structure, which imparts distinct reactivity in organic synthesis. Its ability to participate in cross-coupling reactions with high efficiency sets it apart from other zinc compounds.
Propiedades
Número CAS |
15106-88-4 |
|---|---|
Fórmula molecular |
C14H14Zn |
Peso molecular |
247.6 g/mol |
Nombre IUPAC |
zinc;methylbenzene |
InChI |
InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2 |
Clave InChI |
ZTCUHUOKCNLFDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)


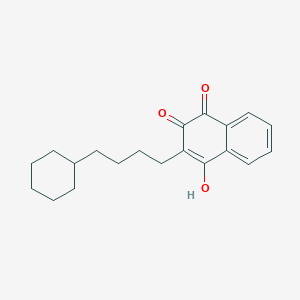
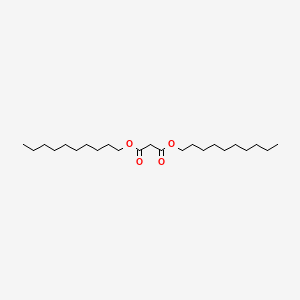

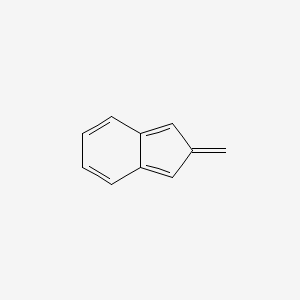
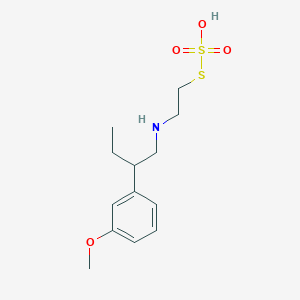


![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)


